5,7-Dichloro-3-iodopyrazolo[1,5-a]pyrimidine CAS 754211-05-7 properties
5,7-Dichloro-3-iodopyrazolo[1,5-a]pyrimidine CAS 754211-05-7 properties
Topic: 5,7-Dichloro-3-iodopyrazolo[1,5-a]pyrimidine CAS 754211-05-7 properties Content Type: In-depth Technical Guide
The Strategic Scaffold for Next-Generation Kinase Inhibitor Design
Executive Summary
In the landscape of modern medicinal chemistry, 5,7-Dichloro-3-iodopyrazolo[1,5-a]pyrimidine (CAS 754211-05-7) has emerged as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Its structural utility lies in its unique tri-functional reactivity profile , allowing researchers to sequentially functionalize three distinct positions with high regioselectivity.
This guide analyzes the physicochemical properties, electronic characteristics, and synthetic utility of this scaffold. It is designed for medicinal chemists optimizing ATP-competitive inhibitors for targets such as TTK , PI3K , Trk , and CDKs .
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
The compound presents as a beige to off-white solid.[1] It is characterized by high lipophilicity due to the halogenated pyrimidine ring, necessitating the use of polar aprotic solvents (DMSO, DMF) or non-polar organic solvents (DCM) for solubilization during synthesis.
| Property | Data |
| CAS Number | 754211-05-7 |
| IUPAC Name | 5,7-Dichloro-3-iodopyrazolo[1,5-a]pyrimidine |
| Molecular Formula | C₆H₂Cl₂IN₃ |
| Molecular Weight | 313.91 g/mol |
| Appearance | Beige to off-white crystalline solid |
| Melting Point | >250 °C (Decomposes) [1] |
| Solubility | Soluble in DMSO, DMF, DCM; Insoluble in water |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Light-sensitive |
| Hazards | H302 (Harmful if swallowed), H315 (Irritant), H319, H335 |
Mechanistic Insight: The Reactivity Triad
The core value of this intermediate is its predictable regioselectivity . The pyrazolo[1,5-a]pyrimidine ring system possesses an electronic bias that directs nucleophilic and electrophilic attacks to specific carbons. Understanding this causality is essential for designing efficient synthetic routes.
The Electronic Hierarchy
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Position C7 (Electrophilic - High Reactivity): The carbon at position 7 is the most electron-deficient site on the pyrimidine ring. It is highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) under mild conditions (often room temperature). This enhanced reactivity is due to the inductive effect of the bridgehead nitrogen and the minimal steric hindrance compared to C5 [2].
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Position C5 (Electrophilic - Moderate Reactivity): The C5 position is also electrophilic but significantly less reactive than C7. Substitution at C5 typically requires elevated temperatures or stronger nucleophiles. This difference allows for sequential displacement : a chemist can introduce one amine at C7 at 0°C, and a different amine at C5 at 80°C [3].
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Position C3 (Nucleophilic/Metallo-reactive): The iodine atom at C3 serves as an excellent handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira). While C-I bonds are generally more reactive in Pd-couplings than C-Cl bonds, the SₙAr reactions at C7/C5 are usually performed before the C3 coupling to avoid chemoselectivity issues with the palladium catalyst interacting with the chlorides [4].
Reactivity Map Visualization
Figure 1: The regioselective reactivity map of the scaffold. The red path indicates the kinetically favored first step.
Strategic Workflow: Sequential Functionalization
For drug discovery campaigns, the "Gold Standard" workflow maximizes yield and diversity. The following protocol outlines the synthesis of a tris-substituted derivative, a common architecture for kinase inhibitors like TTK (Mps1) inhibitors [4].
Step 1: Regioselective SₙAr at C7
Objective: Introduce the solubilizing group or hinge-binder part A.
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Reagents: Primary/Secondary Amine (1.0 eq), DIPEA (2.0 eq), DCM or EtOH.
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Conditions: 0°C to Room Temperature, 1-4 hours.
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Mechanism: The nucleophile attacks C7.[2] The reaction is self-limiting; once C7 is substituted, the ring becomes more electron-rich, deactivating C5 toward further attack under these mild conditions.
Step 2: SₙAr at C5 (Optional)
Objective: Introduce the second diversity element.
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Reagents: Amine/Alkoxide (Excess), Heat.
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Conditions: 60–80°C, often in sealed tube or microwave.
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Note: If C5 substitution is not desired, the C5-Cl can be removed via hydrogenolysis later, or left as a steric blocker.
Step 3: Suzuki-Miyaura Coupling at C3
Objective: Introduce the aryl/heteroaryl "tail" to access the hydrophobic pocket of the kinase.
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Reagents: Aryl Boronic Acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water.
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Conditions: 80–100°C.
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Critical Control: Dehalogenation of the C5-Cl can occur as a side reaction if the catalyst load is too high or reaction time too long.
Synthesis Workflow Diagram
Figure 2: The sequential functionalization workflow for generating tris-substituted pyrazolo[1,5-a]pyrimidine libraries.
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
Note: While CAS 754211-05-7 is commercially available, in-house synthesis is often required for scale-up.
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Cyclization: React 3-aminopyrazole with diethyl malonate in the presence of sodium ethoxide (NaOEt) in refluxing ethanol. This yields pyrazolo[1,5-a]pyrimidine-5,7-diol .[3]
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Iodination: Treat the 5,7-diol with N-iodosuccinimide (NIS) in DMF or Acetonitrile at room temperature. The iodine selectively installs at the C3 position due to the electron-rich nature of the pyrazole ring in the diol form.
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Chlorination: Reflux the 3-iodo-5,7-diol intermediate in Phosphorus Oxychloride (POCl₃) for 4–6 hours.
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Safety Note: Quench POCl₃ carefully into ice water; this reaction is highly exothermic.
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Purification: The resulting 5,7-dichloro-3-iodo product precipitates or is extracted with DCM.
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Protocol B: Regioselective C7-Morpholine Substitution (Validation)
A standard test reaction to verify scaffold quality.
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Dissolve 5,7-Dichloro-3-iodopyrazolo[1,5-a]pyrimidine (1.0 mmol) in dry DCM (5 mL).
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Cool to 0°C in an ice bath.
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Add DIPEA (1.5 mmol) followed by Morpholine (1.1 mmol) dropwise.
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Stir at 0°C for 30 minutes, then allow to warm to RT for 1 hour.
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TLC Check: The starting material spot should disappear, replaced by a more polar spot (the mono-substituted product).
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Workup: Wash with water, dry over Na₂SO₄, and concentrate.
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Expected Outcome: >90% yield of 4-(5-chloro-3-iodopyrazolo[1,5-a]pyrimidin-7-yl)morpholine . The C5-Cl remains intact [2][4].
References
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National Institutes of Health (NIH). (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC9332211. Retrieved from [Link]
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MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Retrieved from [Link]
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National Institutes of Health (NIH). (2017). Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent.[4] PMC5903264. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
